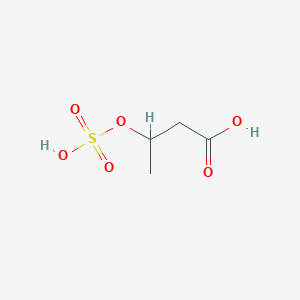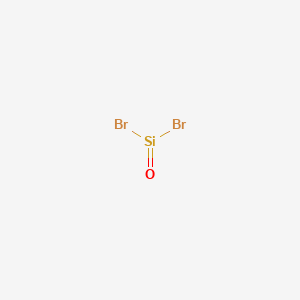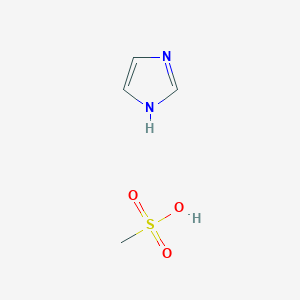![molecular formula C10H10N2O B14430050 9-Methoxy-5H-pyrido[2,3-c]azepine CAS No. 81675-05-0](/img/structure/B14430050.png)
9-Methoxy-5H-pyrido[2,3-c]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-5H-pyrido[2,3-c]azepine is a heterocyclic compound that belongs to the class of azepines It is characterized by a seven-membered ring containing one nitrogen atom and a methoxy group at the ninth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5H-pyrido[2,3-c]azepine typically involves the photo-induced ring expansion of azido(methoxy)quinolines. For instance, the ring expansion of 8-azidoquinoline in methanol-potassium methoxide can yield this compound . The presence of a methoxy group at the sixth position significantly enhances the yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions mentioned above to achieve higher yields and purity on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methoxy-5H-pyrido[2,3-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
9-Methoxy-5H-pyrido[2,3-c]azepine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Methoxy-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells . This property makes it a promising candidate for photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Pyrido[3,2-c]azepine: Similar in structure but lacks the methoxy group.
9-Methoxy-5-(methylthio)-5H-pyrido[3,2-c]azepine: Contains a methylthio group instead of a methoxy group.
Uniqueness
9-Methoxy-5H-pyrido[2,3-c]azepine is unique due to its methoxy group, which enhances its chemical reactivity and potential applications. The presence of the methoxy group also influences its biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
81675-05-0 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
9-methoxy-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C10H10N2O/c1-13-10-9-8(4-2-6-11-9)5-3-7-12-10/h2-4,6-7H,5H2,1H3 |
InChI-Schlüssel |
MWBHPNHKIUZNIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CCC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)




![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)


![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
